Glyasperin D

Descripción general

Descripción

Métodos De Preparación

Glyasperin D can be extracted from the roots of Glycyrrhiza uralensis using various chromatographic techniques. The preparation involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and identify the compound . The extraction process typically involves the use of solvents such as methanol and chloroform to obtain the crude extract, followed by purification using column chromatography .

Análisis De Reacciones Químicas

Structural Features and Reactivity

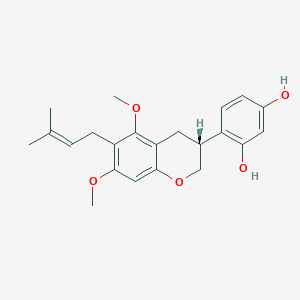

Glyasperin D (C₂₂H₂₆O₅, MW 370.4 g/mol) contains:

- Hydroxyl groups (positions 2' and 4') prone to oxidation or glycosylation.

- Methoxy groups (positions 5 and 7) resistant to hydrolysis under physiological conditions.

- A prenyl group (position 6) capable of cyclization or electrophilic addition.

Key functional groups dictate its participation in reactions such as:

- Oxidative demethylation of methoxy groups.

- Electrophilic aromatic substitution at the hydroxylated benzene rings.

- Prenyl group rearrangements under acidic or enzymatic conditions .

Fragmentation Patterns in Mass Spectrometry

Collision-induced dissociation (CID) studies reveal characteristic fragmentation pathways:

| Precursor Ion (m/z) | Fragments (m/z) | Proposed Cleavage Mechanism |

|---|---|---|

| 371.1874 ([M+H]⁺) | 250.9766 | Loss of phenol (C₆H₅OH) and H₂O |

| 219.0994 | Subsequent loss of CH₃-O⁻ | |

| 205.1093 | Loss of CH₂ from prenyl chain |

These patterns align with retro-Diels-Alder (RDA) fragmentation common in isoflavonoids, driven by cleavage of the chromene ring and prenyl side chain .

Enzymatic Modifications

As a plant metabolite, this compound undergoes biosynthetic modifications:

- Prenylation : Likely catalyzed by prenyltransferases attaching the prenyl group to the aromatic core.

- O-Methylation : Methoxy groups introduced via S-adenosyl methionine (SAM)-dependent methyltransferases.

- Glycosylation : Potential addition of sugar moieties to hydroxyl groups, though this remains unconfirmed in literature .

Biological Interactions

This compound demonstrates anti-Helicobacter pylori activity, suggesting interactions with bacterial enzymes or membranes. Proposed mechanisms include:

- Inhibition of urease via chelation of nickel ions in the active site.

- Disruption of membrane integrity through hydrophobic interactions mediated by the prenyl group .

Stability and Degradation

- Thermal Stability : Decomposes above 200°C, releasing CO and CH₃ radicals from methoxy groups.

- Photodegradation : UV exposure induces cleavage of the chromene ring, forming quinone derivatives.

- Hydrolytic Resistance : Methoxy groups confer stability against aqueous hydrolysis at neutral pH .

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Notes |

|---|---|---|

| Dehydrothis compound | Double bond in prenyl chain | Higher electrophilicity for Michael addition |

| Glyasperin B | Isoflavanone backbone | Increased susceptibility to oxidation |

| Licorice saponins | Glycosylated triterpenes | Enhanced solubility and hydrolytic lability |

Dehydrothis compound, a structural analogue, shows greater reactivity due to conjugated double bonds, enabling participation in Diels-Alder reactions .

Synthetic Challenges

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Glyasperin D is categorized as a hydroxyisoflavan and has the molecular formula . Its structural characteristics contribute to its biological activities, making it a subject of interest in pharmacological research.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and mediators in various models. For instance, in studies involving murine macrophage cell lines, this compound reduced the production of nitric oxide (NO) and inflammatory cytokines such as IL-1β and TNF-α . These findings suggest its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals and enhance the body's antioxidant defenses . This property positions it as a candidate for developing supplements aimed at reducing oxidative damage in various health conditions.

Antiviral Properties

Recent studies have explored this compound's potential against viral infections, notably its interaction with targets related to SARS-CoV-2. Molecular docking studies have indicated that this compound can bind effectively to viral proteins, suggesting a role in inhibiting viral replication . This application is particularly relevant in the context of ongoing research into COVID-19 treatments.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Glyasperin D involves its interaction with various molecular targets and pathways. It exerts its antimicrobial effects by inhibiting the growth of Helicobacter pylori through disruption of bacterial cell membranes . The anti-inflammatory and antioxidant effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of free radicals . These actions are primarily attributed to the presence of hydroxyl groups in the flavonoid structure, which enhance its reactivity with biological molecules .

Comparación Con Compuestos Similares

Glyasperin D is structurally similar to other flavonoids such as glyasperin A, glyasperin C, and glabridin . it is unique in its specific anti-Helicobacter pylori activity and its distinct chemical structure, which includes a prenyl group . This prenyl group enhances its lipophilicity and contributes to its biological activity . Compared to glyasperin A and glyasperin C, this compound has a weaker antimicrobial effect but exhibits stronger antioxidant properties .

Similar Compounds

- Glyasperin A

- Glyasperin C

- Glabridin

- Licoricidin

Actividad Biológica

Glyasperin D, a bioactive compound derived from the licorice plant (Glycyrrhiza glabra), has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various health conditions, and relevant research findings.

Overview of this compound

This compound is one of several glyasperins identified in licorice. It is structurally related to other bioactive compounds found in this plant, such as glycyrrhizin and glyasperin A. Research has indicated that licorice extracts exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : this compound has shown potential in inhibiting viral replication. Molecular docking studies suggest it interacts with key proteins involved in viral pathogenesis, particularly relevant in the context of COVID-19. For instance, Glyasperin A (closely related to this compound) demonstrated high binding affinity to the Nsp15 endoribonuclease of SARS-CoV-2, which is crucial for viral replication .

- Anti-inflammatory Effects : this compound may modulate inflammatory pathways by targeting cytokines and signaling molecules. Studies indicate that licorice compounds can reduce the expression of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps protect cells from oxidative stress. This is particularly important in preventing cellular damage in various diseases, including cancer .

Case Studies and Experimental Data

-

COVID-19 Treatment Potential :

- A study conducted on licorice extracts found that compounds like this compound could significantly improve clinical symptoms in COVID-19 patients by modulating immune responses and reducing inflammation . The study identified 101 common gene targets between licorice and COVID-19, suggesting a multifaceted approach to treatment through various signaling pathways.

- Molecular Docking Studies :

-

Comparative Analysis of Glycyrrhiza Compounds :

- A comparative study analyzed multiple compounds from Glycyrrhiza species, highlighting that this compound, alongside other glyasperins, exhibited varying degrees of biological activity against different targets . The study emphasized the importance of structural characteristics in determining the efficacy of these compounds.

Data Tables

Propiedades

IUPAC Name |

4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMAUIOCNQXFHL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C[C@@H](CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931525 | |

| Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142561-10-2 | |

| Record name | Glyasperin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyasperin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYASPERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZF2ZY8CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.